n-(Sec-butyl)-2-hydroxy-4-methoxybenzamide

Catalog No.
S16160100
CAS No.
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(Sec-butyl)-2-hydroxy-4-methoxybenzamide

Product Name

n-(Sec-butyl)-2-hydroxy-4-methoxybenzamide

IUPAC Name

N-butan-2-yl-2-hydroxy-4-methoxybenzamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-4-8(2)13-12(15)10-6-5-9(16-3)7-11(10)14/h5-8,14H,4H2,1-3H3,(H,13,15)

InChI Key

ZKTHWIWOUKBXMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)OC)O

N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide is a chemical compound characterized by its unique structure, which consists of a benzamide core substituted with a hydroxyl group at the 2-position and a methoxy group at the 4-position, along with a sec-butyl group attached to the nitrogen atom. This compound belongs to the class of substituted benzamides, which are known for their diverse biological activities and potential therapeutic applications.

The molecular formula of N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide is C13H19NO3C_{13}H_{19}NO_3, and its structure can be represented as follows:

Where R1R1 is the methoxy group, R2R2 is the sec-butyl group, and R3R3 is the hydroxyl group.

Typical of amides and phenolic compounds. Key reactions include:

  • Acylation: The hydroxyl group can participate in acylation reactions, forming esters.
  • Nucleophilic Substitution: The nitrogen atom can be involved in nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

This compound exhibits notable biological activities, particularly in pharmacology. Studies have indicated that N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide may possess anti-inflammatory and analgesic properties. Its structural features are conducive to interactions with biological targets such as receptors and enzymes involved in pain and inflammation pathways.

Additionally, its derivatives have been investigated for potential antitumor activity, highlighting its significance in cancer research.

The synthesis of N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide typically involves several steps:

  • Formation of 4-Methoxybenzoic Acid: Starting from 4-methoxybenzaldehyde, it can be converted into 4-methoxybenzoic acid through oxidation.
  • Amidation: The acid is then reacted with sec-butylamine under coupling conditions (e.g., using coupling agents such as dicyclohexylcarbodiimide) to form the amide bond.
  • Hydroxylation: The resulting compound can be hydroxylated at the 2-position using specific reagents (e.g., boron tribromide or other hydroxylating agents).

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological activity.

N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Research: Its derivatives are useful in studying mechanisms of action in cancer biology and other therapeutic areas.
  • Chemical Intermediates: It can be utilized as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or specific proteins involved in disease processes.

Such studies provide insights into its mechanism of action and help identify potential therapeutic uses.

Several compounds share structural similarities with N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(Butyl)-2-hydroxy-4-methoxybenzamideSimilar amide structure; butyl instead of sec-butylAnti-inflammatory properties
N-(Isobutyl)-2-hydroxy-4-methoxybenzamideIsobutyl substituent; similar functional groupsPotential analgesic effects
N-(Cyclohexyl)-2-hydroxy-4-methoxybenzamideCyclohexyl substituent; retains hydroxyl and methoxy groupsInvestigated for neuroprotective effects

Uniqueness of N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide

The uniqueness of N-(Sec-butyl)-2-hydroxy-4-methoxybenzamide lies in its specific sec-butyl substitution which may enhance lipophilicity compared to other derivatives. This feature could influence its pharmacokinetic properties, making it a candidate for further development in drug formulation.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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